8-Iodooct-1-ene

概要

説明

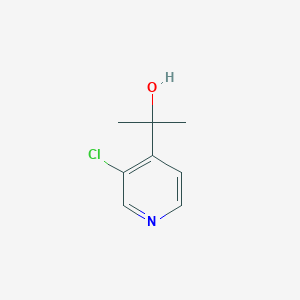

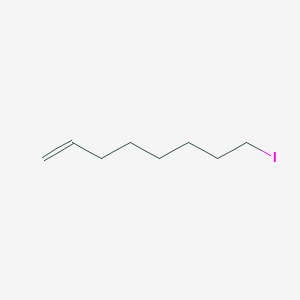

8-Iodooct-1-ene is a chemical compound with the molecular formula C8H15I . It has a molecular weight of 238.11 . It is typically used for research and development purposes .

Synthesis Analysis

The synthesis of 8-Iodooct-1-ene can be achieved through a process involving 1-octyne, DIBAL, and iodine . The reaction is heated to 50 °C for 3 hours, then quenched with sulfuric acid . The resulting product is then distilled to yield 8-Iodooct-1-ene .Molecular Structure Analysis

The InChI code for 8-Iodooct-1-ene is1S/C8H15I/c1-2-3-4-5-6-7-8-9/h2H,1,3-8H2 . This indicates that the molecule consists of 8 carbon atoms, 15 hydrogen atoms, and 1 iodine atom . Chemical Reactions Analysis

8-Iodooct-1-ene can participate in various chemical reactions. For instance, it can be involved in copper-catalyzed cyanation of alkyl iodides . It can also be used in the synthesis of (Z)-non-2-enenitrile .Physical And Chemical Properties Analysis

8-Iodooct-1-ene is a pale-yellow to yellow-brown liquid . It should be stored at a temperature between 2-8 °C . The exact physical and chemical properties such as boiling point, melting point, and density are not specified in the sources retrieved.科学的研究の応用

Chemical Synthesis

8-Iodooct-1-ene is a valuable compound in the field of chemical synthesis . It can be used as a building block for the synthesis of more complex molecules . Its iodine atom makes it a good candidate for various substitution reactions, allowing for the introduction of a wide range of functional groups.

Material Science

In material science, 8-Iodooct-1-ene can be used in the development of new materials . Its long carbon chain and iodine atom can contribute to the properties of the resulting material, such as its flexibility, conductivity, or reactivity.

Chromatography

8-Iodooct-1-ene can be used in chromatography, a method used to separate mixtures . The iodine atom in the molecule can interact with various substances, allowing for their separation based on their affinity for 8-Iodooct-1-ene.

Analytical Research

In analytical research, 8-Iodooct-1-ene can be used as a standard or a probe . Its unique structure and properties make it easily identifiable, which can be useful in the analysis of complex mixtures.

Medical Research

8-Iodooct-1-ene has been used as a tool compound to study the mechanisms of hormone-related diseases. It can interact with hormone receptors, providing valuable insights into their function and role in various diseases.

Drug Development

8-Iodooct-1-ene has also been used in the development of new drugs. It has been used in clinical trials to evaluate its efficacy and safety in the treatment of breast cancer and other diseases.

Safety and Hazards

Safety data sheets indicate that 8-Iodooct-1-ene should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and chemical impermeable gloves should be worn during handling . In case of accidental ingestion or inhalation, immediate medical attention is advised .

作用機序

Target of Action

As a halogenated alkene, it may interact with various biological molecules, including proteins and nucleic acids, through electrophilic addition or substitution reactions .

Mode of Action

Halogenated alkenes like 8-iodooct-1-ene can undergo reactions such as electrophilic addition with nucleophiles present in biological systems . This can lead to the formation of covalent bonds with biological targets, potentially altering their function.

Biochemical Pathways

Halogenated alkenes can potentially disrupt various biochemical pathways by reacting with key enzymes or other proteins, thereby altering their function .

Pharmacokinetics

Its metabolism and excretion would depend on its reactivity and the specific enzymes present in the body .

Result of Action

Its potential to form covalent bonds with biological molecules could lead to a variety of effects, depending on the specific targets and the nature of the modifications .

Action Environment

The action, efficacy, and stability of 8-Iodooct-1-ene can be influenced by various environmental factors. For instance, its reactivity might be affected by the pH and temperature of its environment. Additionally, the presence of other reactive species could influence its stability and reactivity .

特性

IUPAC Name |

8-iodooct-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15I/c1-2-3-4-5-6-7-8-9/h2H,1,3-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBRJYHWTXTYAOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50551911 | |

| Record name | 8-Iodooct-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50551911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Iodooct-1-ene | |

CAS RN |

38380-55-1 | |

| Record name | 8-Iodooct-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50551911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。